molecular formula C7H7BrN2O2 B2372985 Methyl 4-amino-5-bromopicolinate CAS No. 1782230-72-1

Methyl 4-amino-5-bromopicolinate

Cat. No.: B2372985
CAS No.: 1782230-72-1
M. Wt: 231.049
InChI Key: OIBCCOPRJYTZLR-UHFFFAOYSA-N
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Description

“Methyl 4-amino-5-bromopicolinate” is a chemical compound with the CAS Number: 1782230-72-1 . It has a molecular weight of 231.05 and its IUPAC name is "this compound" .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H7BrN2O2 . The InChI code for the compound is 1S/C7H7BrN2O2/c1-12-7(11)6-2-5(9)4(8)3-10-6/h2-3H,1H3,(H2,9,10) .


Physical and Chemical Properties Analysis

“this compound” is an off-white powder . . The compound should be stored at 0-8 °C .

Scientific Research Applications

Synthesis of Substituted Methyl Pyridinecarboxylates

Methyl 4-amino-5-bromopicolinate has been studied in the synthesis of various substituted methyl pyridinecarboxylates. Deady et al. (1971) explored general methods for the synthesis of these compounds, highlighting the preparation of methyl 4-X-picolinates and methyl 5-X-picolinates from readily available starting materials, which has implications in the field of organic chemistry and pharmaceuticals (Deady, Shanks, Campbell, & Chooi, 1971).

Key Intermediate in Anticancer Drug Synthesis

This compound also plays a role as a key intermediate in synthesizing certain anticancer drugs. Aoyagi et al. (2009) demonstrated the use of this compound in the asymmetric synthesis of CJ-14877, a potent anti-inflammatory alkaloid, highlighting its importance in the development of novel therapeutic agents (Aoyagi, Adachi, Akagi, Ohno, & Takeya, 2009).

Applications in Aminocarbonylation Reactions

Takács et al. (2012) researched the aminocarbonylation of pyridazin-3(2H)-one derivatives, including 4,5-dibromo-2-methylpyridazin-3(2H)-ones. They found high reactivity in these reactions, leading to dicarboxamides using primary amines, which can be relevant in pharmaceutical synthesis (Takács, Czompa, Krajsovszky, Mátyus, & Kollár, 2012).

Preparation of Quinazoline and Quinoline Derivatives

Studies have also focused on the synthesis of various quinazoline and quinoline derivatives using this compound. Lei et al. (2015) reported on the synthesis of important intermediates in PI3K/mTOR inhibitors, demonstrating the compound's utility in creating critical pharmaceutical agents (Lei, Yuanbiao, Wang, Wang, Tang, & Xu, 2015).

Antimicrobial Activity Studies

This compound derivatives have been evaluated for their antimicrobial properties. Okide et al. (2000) researched amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline, finding significant antimicrobial activity against various bacterial strains, highlighting the potential of these derivatives in addressing microbial resistance (Okide, Adikwu, & Esimone, 2000).

Catalysis in Organic Reactions

Jiang et al. (2015) investigated the use of 6-methylpicolinic acid, a related compound, in copper-catalyzed coupling reactions to synthesize pyrrolo[2,3-d]pyrimidines. This illustrates the broader application of picolinic acid derivatives in catalysis and organic synthesis (Jiang, Sun, Jiang, & Ma, 2015).

Safety and Hazards

The safety data sheet for “Methyl 4-amino-5-bromopicolinate” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

methyl 4-amino-5-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-2-5(9)4(8)3-10-6/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBCCOPRJYTZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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